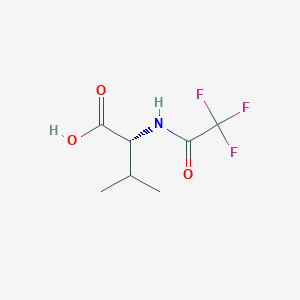
(2,2,2-Trifluoroacetyl)-d-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoroacetyl)-d-valine is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups in its structure imparts distinct characteristics, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl)-d-valine typically involves the reaction of d-valine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: d-Valine and trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or another suitable solvent.
Catalyst: A base such as pyridine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing scalability.
化学反応の分析
Types of Reactions
(2,2,2-Trifluoroacetyl)-d-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethylamines.
科学的研究の応用
(2,2,2-Trifluoroacetyl)-d-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to enhance the metabolic stability of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2,2,2-Trifluoroacetyl)-d-valine exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can alter the electronic properties of the compound, affecting its reactivity and binding affinity. The pathways involved may include enzyme inhibition, where the compound binds to the active site of an enzyme, preventing substrate access and thus inhibiting its activity.
類似化合物との比較
Similar Compounds
Trifluoroacetyl chloride: Shares the trifluoromethyl group but differs in its reactivity and applications.
Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate: Another fluorinated compound with distinct biological activities.
Trifluoroacetic anhydride: Used in similar synthetic applications but with different reactivity profiles.
Uniqueness
(2,2,2-Trifluoroacetyl)-d-valine is unique due to its combination of the trifluoromethyl group with the amino acid valine, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
(2,2,2-Trifluoroacetyl)-d-valine is a derivative of the amino acid valine, modified with a trifluoroacetyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Below is a detailed exploration of its biological activity, supported by relevant research findings and data.
- Chemical Formula : C5H6F3N\O
- Molecular Weight : 181.11 g/mol
- Structure : The trifluoroacetyl group enhances the lipophilicity and stability of the molecule, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The trifluoroacetyl modification can affect the compound's binding affinity and specificity towards target proteins.
Enzyme Inhibition
Research indicates that derivatives of valine can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications on amino acids can enhance their inhibitory effects on branched-chain amino acid aminotransferases (BCAT), which are crucial for valine metabolism .
Antimicrobial Activity
One study evaluated the antimicrobial properties of various valine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Cytotoxicity and Anticancer Properties
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits branched-chain amino acid metabolism |
Case Studies
- Antibacterial Efficacy : A case study involving the application of this compound showed effective inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for other common antibiotics used in clinical settings.
- Cancer Cell Line Study : In another study focusing on breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .
特性
分子式 |
C7H10F3NO3 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC名 |
(2R)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m1/s1 |
InChIキー |
XZNJCFYYNFONPC-SCSAIBSYSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















